N-Cyclopropyl 3-nitrobenzenesulfonamide
Description
Historical Context of Sulfonamide Development in Medicinal Chemistry
The journey of sulfonamides in medicine marks a pivotal moment in the history of therapeutics, representing the first class of broadly effective systemic antibacterial agents. wikipedia.orgreactgroup.org The story begins in the early 20th century with the work of German chemist Paul Ehrlich, who conceptualized the idea of "magic bullets" – chemicals that could selectively target and destroy pathogens without harming the host. nih.gov This concept laid the groundwork for future discoveries.
The breakthrough came in the 1930s at the laboratories of Bayer AG, then part of the German chemical conglomerate IG Farben. wikipedia.org A team led by Gerhard Domagk was investigating the potential of coal-tar dyes as antimicrobial agents. wikipedia.orgacs.org In 1932, they synthesized a red azo dye named Prontosil Rubrum. acs.orgebsco.com Domagk discovered that Prontosil had a remarkable protective effect against streptococcal infections in mice, a finding that was later dramatically confirmed when he used the drug to save his own daughter from a severe streptococcal infection. acs.orgebsco.com For his discovery, Domagk was awarded the 1939 Nobel Prize in Medicine. nih.gov
Interestingly, Prontosil itself was found to be inactive against bacteria in vitro. nih.govijpsonline.com In 1935, a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug. wikipedia.org In the body, it is metabolized into a simpler, colorless compound called para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). nih.govwikipedia.org Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo as part of his doctoral research and was used in the dye industry. acs.org Its patent had long expired, making it readily available for production. nih.govacs.org
This revelation led to a surge in research and the development of thousands of sulfanilamide derivatives, creating the class of drugs known as sulfonamides, or "sulfa drugs." wikipedia.orgnih.gov These drugs revolutionized medicine, providing effective treatments for a range of bacterial infections like pneumonia, meningitis, and urinary tract infections before the widespread availability of penicillin. openaccesspub.orgresearchgate.nettaylorandfrancis.com They are credited with saving countless lives, including that of Winston Churchill and Franklin D. Roosevelt Jr., during World War II. wikipedia.org
Classification of Sulfonamides by Structural Motifs and Substitution Patterns
Sulfonamides can be classified in several ways, reflecting their diverse applications and chemical structures. pharmacy180.com
Based on the site of action: pharmacy180.com
General Infections: Used for systemic bacterial infections (e.g., Sulfadiazine, Sulfamethoxazole).
Urinary Tract Infections: Concentrated in the urine to treat UTIs (e.g., Sulfisoxazole).
Intestinal Infections: Poorly absorbed from the gut, making them effective for intestinal bacteria (e.g., Phthalylsulfathiazole).
Local Infections: Applied topically for skin infections (e.g., Silver sulfadiazine).
Based on the duration of action: pharmacy180.com
Short-acting: Half-life of less than 10 hours (e.g., Sulfisoxazole).
Intermediate-acting: Half-life between 10-24 hours (e.g., Sulfamethoxazole).
Long-acting: Half-life greater than 24 hours (e.g., Sulfadoxine).
Based on chemical structure and substitution patterns: pharmacy180.com
N¹-Substituted Sulfonamides: The most common class, where a substituent is present on the sulfonamide nitrogen. The nature of this substituent significantly influences the drug's properties.
N⁴-Substituted Sulfonamides (Prodrugs): These have a substitution on the para-amino group and are often inactive until metabolized to the free amine (e.g., Prontosil). pharmacy180.com
Both N¹ and N⁴-Substituted Sulfonamides: These are typically used for intestinal infections as their dual substitution leads to poor absorption (e.g., Succinylsulfathiazole). pharmacy180.com
A key structural distinction is between antibacterial and non-antibacterial sulfonamides. Antibacterial sulfonamides typically possess an unsubstituted arylamine group at the N4 position, which is crucial for their mechanism of action and is also associated with allergic reactions. wikipedia.org Non-antibacterial sulfonamides lack this specific arylamine group. nih.gov
Significance of Cyclopropyl (B3062369) Moieties in Pharmaceutical and Agrochemical Industries
The cyclopropyl group, a three-membered carbocyclic ring, has become an increasingly important structural motif in medicinal chemistry and agrochemical design. scientificupdate.comiris-biotech.de Its unique electronic and conformational properties offer several advantages in drug development. nih.gov
Key features of the cyclopropyl ring that contribute to its utility include: nih.govresearchgate.net
Conformational Rigidity: The planar and rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to more favorable binding to a biological target. iris-biotech.denih.gov
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com This can increase a drug's half-life and reduce the formation of unwanted metabolites.
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune a molecule's lipophilicity, pKa, and permeability. iris-biotech.denih.gov For instance, it can serve as a less lipophilic replacement for an isopropyl or phenyl group. iris-biotech.de
Bioisosteric Replacement: It is often used as a bioisostere for other functional groups, such as a vinyl group or a carbonyl group, to improve a compound's pharmacological profile. scientificupdate.com
The incorporation of a cyclopropyl ring can enhance a drug's potency, improve its selectivity by reducing off-target effects, and increase its brain permeability. nih.govresearchgate.net Numerous FDA-approved drugs contain a cyclopropyl group, highlighting its proven track record in successful drug design. scientificupdate.com
Rationale for Investigating N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210) within Sulfonamide Research
The investigation of N-Cyclopropyl 3-nitrobenzenesulfonamide is driven by the principles of rational drug design and the continuous search for novel therapeutic agents. The structure of this compound combines three key chemical motifs, each with known significance in medicinal chemistry:
The Sulfonamide Core: As established, this is a privileged scaffold that is the basis for a vast number of drugs with diverse biological activities. ijpsonline.comajchem-b.com
The Cyclopropyl Group: Attached to the sulfonamide nitrogen (N-substitution), this moiety can impart favorable properties such as increased metabolic stability and enhanced binding affinity due to its conformational rigidity. iris-biotech.denih.gov
The 3-Nitroaryl Group: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the benzene (B151609) ring and the acidity of the sulfonamide N-H proton. fishersci.com Its position at the meta position of the benzene ring directs its electronic influence. The presence of a nitro group is also a feature in some biologically active compounds.
Research Objectives and Scope of the Outline for this compound
The primary objective of this article is to provide a comprehensive chemical profile of this compound. The scope is strictly focused on the chemical and structural aspects of this compound, as detailed in the subsequent sections. The research objectives are:
To present the known physicochemical properties of this compound in a clear and organized format.
To propose a detailed and chemically sound synthetic pathway for its preparation based on established chemical reactions.
To analyze and predict the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound, providing a basis for its structural elucidation.
To discuss the potential reactivity and chemical transformations of the compound based on its constituent functional groups.
To create a consolidated table of all chemical compounds mentioned for easy reference.
This article will adhere strictly to these objectives and the provided outline, excluding any information on dosage, administration, or safety profiles to maintain a purely chemical and academic focus.
Properties
IUPAC Name |
N-cyclopropyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-2-1-3-9(6-8)16(14,15)10-7-4-5-7/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCAIGIVXSRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388019 | |
| Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401589-92-2 | |
| Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Cyclopropyl 3 Nitrobenzenesulfonamide and Analogues
Advanced Synthetic Approaches to Sulfonamide Formation
The formation of the N-S bond in sulfonamides is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation with high efficiency and selectivity. Modern approaches increasingly leverage metal catalysts to facilitate these couplings under milder conditions and with broader substrate compatibility.
Copper-Catalyzed N-Cyclopropylation of Sulfonamides
Copper-catalyzed reactions represent a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted sulfonamides. The Ullmann reaction, a classic copper-catalyzed method, traditionally involves the coupling of an aryl halide with a nucleophile, such as an amine or amide, at elevated temperatures. organic-chemistry.org This principle can be extended to the N-alkylation of sulfonamides.
Modern variations of this chemistry, often referred to as Chan-Lam coupling, allow for the N-arylation of sulfonamides using boronic acids under aerobic, ligand-free conditions in water, which presents a greener alternative to traditional methods. organic-chemistry.org While direct examples of N-cyclopropylation of sulfonamides are specific, the general methodology for copper-catalyzed N-alkylation is well-established. For instance, alcohols can serve as alkylating agents for sulfonamides in the presence of a copper catalyst, proceeding through a transhydrogenation process. ionike.comnih.gov This reaction has been demonstrated with various aromatic and aliphatic alcohols, yielding the corresponding N-alkylated sulfonamides in good to excellent yields. ionike.com
Another approach involves the cross-coupling of sulfonamides with alkylborane reagents, facilitated by a catalytic amount of copper(II) acetate (B1210297) and an oxidant like di-tert-butyl peroxide. acs.org These methods provide a conceptual framework for the N-cyclopropylation of 3-nitrobenzenesulfonamide (B92210) using a suitable cyclopropylating agent, such as cyclopropylboronic acid, under copper catalysis.
Table 1: Examples of Copper-Catalyzed N-Alkylation/Arylation of Sulfonamides
| Sulfonamide Substrate | Coupling Partner | Catalyst System | Solvent | Yield |
|---|---|---|---|---|
| p-Toluenesulfonamide | Benzyl alcohol | Cu(OAc)₂ / K₂CO₃ | Air | 93% ionike.com |
| p-Toluenesulfonamide | Phenylboronic acid | Cu(OAc)₂·H₂O / K₂CO₃ | Water | 94% organic-chemistry.org |
Oxidative Cross-Coupling Reactions for C(sp3)-N Bond Formation
The direct formation of a bond between a cyclopropyl (B3062369) carbon (a C(sp3) center) and the sulfonamide nitrogen is an attractive and atom-economical strategy. Copper-catalyzed oxidative cross-coupling reactions have emerged as a novel approach to forge such C(sp3)-N bonds. This method can prepare tertiary sulfonamides through both intramolecular and intermolecular pathways. researchgate.net
The reaction utilizes readily available C(sp3)-based pinacol (B44631) boronates as substrates and demonstrates a wide tolerance for various functional groups under mild conditions. researchgate.netsemanticscholar.org The success of this synthetic strategy often relies on the use of specific additives, such as silanol (B1196071) and sodium periodate (B1199274) (NaIO₄), which play a crucial role in the catalytic cycle. researchgate.net This approach represents a significant advance, as strategies for forming C(sp3)-N bonds via copper-catalyzed oxidative cross-coupling are relatively rare. semanticscholar.org
Palladium-Catalyzed Aminosulfonylation Strategies
Palladium catalysis offers a versatile platform for constructing sulfonamides, including multicomponent reactions that assemble the final product from simple precursors in a single step. A notable strategy is the palladium-catalyzed three-component synthesis involving an aryl halide (or boronic acid), a sulfur dioxide source, and an amine. rsc.org For the synthesis of N-Cyclopropyl 3-nitrobenzenesulfonamide, this could involve coupling 1-bromo-3-nitrobenzene, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and cyclopropylamine (B47189).
Recent advancements have utilized sulfuric chloride as a stable and accessible source for the sulfonyl (-SO₂-) group in a palladium-catalyzed Suzuki-Miyaura type coupling. semanticscholar.orgrsc.org This reaction proceeds by forming a sulfamoyl chloride in situ from a secondary amine and sulfuric chloride, which then couples with a boronic acid. semanticscholar.orgrsc.org While this specific method is reported for secondary amines, it highlights the potential for innovative three-component strategies.
Alternatively, a two-step palladium-catalyzed approach based on the Buchwald-Hartwig amination is highly effective. This involves the synthesis of the 3-nitrobenzenesulfonyl chloride first, followed by a cross-coupling reaction with cyclopropylamine. youtube.com The development of highly active and specialized phosphine (B1218219) ligands, such as ylide-substituted phosphines (YPhos), has enabled these reactions to proceed with high efficiency, even at room temperature, for a wide range of aryl chlorides and amines. wiley.com General methods for the challenging palladium-catalyzed arylation of cyclopropylamine have been successfully developed using air-stable allylpalladium precatalysts, making this a viable route to the target molecule. nih.gov
Table 2: Palladium-Catalyzed Three-Component Sulfonamide Synthesis
| Amine | SO₂ Source | Aryl Partner | Catalyst System | Yield |
|---|---|---|---|---|
| Secondary Amines | Sulfuric Chloride | Arylboronic Acids | Pd(OAc)₂ / SPhos | Moderate to High semanticscholar.orgrsc.org |
| Hydrazines | DABCO·(SO₂)₂ | Aryl Iodides | Pd₂(dba)₃ / Xantphos | Good to Excellent |
Sustainable Synthetic Routes Utilizing Green Solvents and Reagents
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact by minimizing waste and avoiding hazardous materials. The synthesis of sulfonamides is an area where green chemistry principles have been successfully applied.
A significant advancement is the use of water as a solvent for sulfonamide synthesis, replacing toxic and difficult-to-remove organic solvents like dichloromethane (B109758) or DMF. nih.gov Facile and environmentally benign syntheses have been described that react amino compounds with arylsulfonyl chlorides in water, often using a simple base and allowing for product isolation by filtration after acidification. researchgate.net Some copper-catalyzed N-arylation reactions of sulfonamides also proceed efficiently in water. organic-chemistry.org
Solvent-free, or neat, reaction conditions represent another green approach. Mechanochemical grinding and reactions conducted at elevated temperatures without a solvent have been shown to produce sulfonamides efficiently, often with reduced reaction times and high purity. organic-chemistry.org The use of greener solvent alternatives, such as polyethylene (B3416737) glycol (PEG-400), which is non-toxic, thermally stable, and recoverable, has also been reported for sulfonamide synthesis. organic-chemistry.org These sustainable methodologies are directly applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally responsible.
Precursor Synthesis and Functional Group Transformations
The synthesis of the target sulfonamide is critically dependent on the availability of its key building blocks. The preparation of the appropriate sulfonyl chloride is a fundamental prerequisite for many of the subsequent coupling strategies.
Synthesis of 4-Chloro-3-nitrobenzene Sulfonyl Chloride Derivatives
The precursor 3-nitrobenzenesulfonyl chloride and its derivatives are typically synthesized via electrophilic aromatic substitution. Specifically, 4-chloro-3-nitrobenzenesulfonyl chloride is prepared from the reaction of o-chloro-nitrobenzene with chlorosulfonic acid. organic-chemistry.orgnih.gov This method is a direct, one-step process that avoids the multiple steps of older procedures which involved sulfonation followed by reaction with phosphorus pentachloride. nih.gov
Research has been conducted to optimize the reaction conditions to maximize yield and purity. organic-chemistry.org The findings indicate that the ideal parameters involve a molar ratio of chlorosulfonic acid to o-chloro-nitro-benzene of 4:1, a reaction temperature of 120°C, and a reaction time of 4 hours. organic-chemistry.org Following the reaction, the crude product can be recrystallized from a low-polarity solvent such as petroleum ether to achieve high purity. organic-chemistry.org Under these optimized conditions, a product yield of 81.5% with a purity of 99.96% has been reported. organic-chemistry.org
Table 3: Optimized Synthesis of 4-Chloro-3-nitrobenzene Sulfonyl Chloride organic-chemistry.org
| Parameter | Optimal Condition |
|---|---|
| Reagents | o-Chloro-nitro-benzene, Chlorosulfonic Acid |
| Molar Ratio (Acid:Arene) | 4:1 |
| Temperature | 120°C |
| Time | 4 hours |
| Purification | Recrystallization from Petroleum Ether |
| Yield | 81.5% |
Formation of N-Substituted-4-amino-3-nitrobenzenesulfonamides
The synthesis of N-substituted-4-amino-3-nitrobenzenesulfonamides serves as a foundational step toward a class of molecules with potential applications in medicinal chemistry. A common precursor for these compounds is 4-chloro-3-nitrobenzenesulfonyl chloride. solubilityofthings.comgoogle.comchemicalbook.comgoogle.comresearchgate.net This starting material is typically a yellow crystalline solid. solubilityofthings.com
The general synthetic strategy involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with a suitable amine. For instance, the reaction with sulfanilamide (B372717) or sulfamethoxazole (B1682508) in a basic medium can generate a series of sulfonamide derivatives. scirp.org A more direct approach to forming the sulfonamide bond is the reaction of sulfonyl chlorides with primary or secondary amines, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org
In a specific example, the synthesis of 2-aminophenol-4-sulfonamide involves a multi-step process starting from p-nitrochlorobenzene. This process includes chlorosulfonation to yield 4-chloro-3-nitrobenzene sulfonic acid, followed by chlorination with thionyl chloride to produce 4-chloro-3-nitrobenzenesulfonyl chloride. google.com Subsequent ammonification, hydrolysis, acidification, and reduction steps lead to the final product. google.com
The synthesis of related N-aryl-β-alanine derivatives containing a primary sulfonamide moiety has also been reported, starting from 4-aminobenzene-1-sulfonamide. nih.gov For example, the reaction of 4-aminobenzene-1-sulfonamide with acrylic acid in an aqueous solution can yield N-substituted-β-alanine. nih.gov
Preparation of Related Sulfonimidates and Sulfoximines
Sulfonimidates and sulfoximines are aza-analogues of sulfonamides and sulfones, respectively, and have gained increasing attention in medicinal chemistry. mdpi.commorressier.com The synthesis of these motifs can be achieved through various methods, often involving the transformation of sulfonamides or related sulfur-containing compounds.
One approach to synthesizing sulfonimidates involves the reaction of sulfonimidoyl chlorides with alcohols or phenols. rsc.org For instance, arylsulfinyl chlorides can be oxidized with sodium salts of N-chloroarylsulfonamides to afford sulfonimidoyl chlorides, which are then reacted with sodium phenoxides to yield sulfonimidates. rsc.org More recent methods have utilized the oxidation of sulfinamides with mild oxidizing agents like iodosobenzene (B1197198) to form the N-O bond of the sulfonimidate. rsc.org
The synthesis of sulfoximines can be accomplished through the direct conversion of sulfides using reagents like bisacetoxyiodobenzene and ammonium (B1175870) carbamate (B1207046), which facilitates both NH and O transfer in a single step. morressier.com Alternatively, sulfoxides can be converted to NH sulfoximines via NH transfer from the same reagent system. mdpi.com Rhodium-catalyzed imination of sulfoxides with reagents like tert-butyl carbamate is another effective method. nih.gov The resulting N-protected sulfoximines can be deprotected under acidic conditions. nih.gov
The development of enantiopure bifunctional S(VI) transfer reagents has enabled the rapid asymmetric synthesis of a wide range of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with high enantiomeric excess. nih.govchemrxiv.org
Stereoselective Synthesis and Chiral Induction in Cyclopropyl Sulfonamides
The stereoselective synthesis of cyclopropyl sulfonamides is a critical area of research, as the stereochemistry of both the cyclopropyl ring and the sulfonamide nitrogen can significantly influence the biological activity of these molecules.
Exploration of Asymmetric Synthesis Methodologies
Asymmetric synthesis of cyclopropylamines, key building blocks for N-cyclopropyl sulfonamides, can be achieved starting from chiral N-sulfinyl α-chloro ketimines. nih.govresearchgate.net Treatment of these ketimines with Grignard reagents leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.govresearchgate.net The tert-butanesulfinyl group acts as a powerful chiral directing group and can be readily cleaved under acidic conditions to yield the enantioenriched amine. nih.govresearchgate.netacs.org
Enzyme-catalyzed methods are also emerging as powerful tools for enantioselective cyclopropanation. Engineered carbene transferases, such as myoglobin-based biocatalysts, can facilitate the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors, providing optically active sulfonyl cyclopropanes with high yields and enantioselectivity. digitellinc.com
Diastereoselective Cyclopropanation Reactions
Diastereoselective cyclopropanation reactions are employed to control the relative stereochemistry of substituents on the cyclopropane (B1198618) ring. The Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, directed by the hydroxyl group, yields polysubstituted bicyclopropanes as a single diastereomer. acs.org This directing effect highlights the utility of the cyclopropyl core as a rigid platform for stereoselective synthesis. acs.org
Palladium-catalyzed cyclopropanation of unactivated alkenes using sulfur ylides has also been developed. chemrxiv.org This method can produce functionalized cyclopropanes with high diastereoselectivity, with the stereochemical outcome influenced by the nature of the directing group on the alkene. chemrxiv.org Michael-initiated ring closure (MIRC) reactions using chiral auxiliaries on α,β-unsaturated amides and sulfur ylides also provide a route to diastereomerically enriched cyclopropanes. chemrxiv.org The stereoselectivity of these reactions can be dependent on the solvent polarity and the specific chiral auxiliary used. chemrxiv.org
Control of Stereochemistry at the Cyclopropyl Ring and Sulfonamide Nitrogen
In crystalline structures, the orientation of the amino group relative to the sulfonyl group can vary. For many sulfonamides, the amino group lies perpendicular to the plane of an adjacent benzene (B151609) ring, with the amino hydrogens eclipsing the oxygen atoms of the SO₂ group. kcl.ac.uk However, weak intramolecular interactions can lead to alternative, gauche orientations. kcl.ac.uk The conformation of the sulfonamide group in a bioactive state may differ from its conformation in an isolated or crystalline state. kcl.ac.uk In some cases, chemically identical sulfonamide nitrogen atoms within the same molecule can even exhibit different hybridizations in the solid state. mdpi.com
Purification and Characterization Techniques for Novel Sulfonamide Structures
The purification and characterization of novel sulfonamide structures like this compound are essential to confirm their identity and purity.
Purification: Purification of sulfonamides is often achieved through crystallization. wikipedia.org For example, cyclopropyl sulfonamide can be crystallized from a mixture of toluene (B28343) and ethanol. google.com The progress of a synthesis and the purity of the resulting compounds are commonly monitored by thin-layer chromatography (TLC). nih.govresearchgate.net
Characterization: A suite of spectroscopic techniques is employed to elucidate the structure of newly synthesized sulfonamides. scirp.orgresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. nih.govresearchgate.netnih.govrsc.orgnih.gov
In ¹H NMR, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet. rsc.org For N-cyclopropyl derivatives, characteristic signals for the cyclopropyl ring protons are observed at high field (upfield). researchgate.netcaltech.edu
¹³C NMR provides information about the carbon skeleton of the molecule. nih.govrsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. nih.govnih.govnih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques. nih.govnist.govnih.gov Tandem mass spectrometry (MS/MS) can provide further structural details by analyzing the fragmentation of selected ions. nih.govnih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. nih.govresearchgate.netnih.gov The presence of the sulfonamide group is indicated by characteristic stretching vibrations for the N-H and S=O bonds. nih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the calculated values for the proposed structure. nih.govresearchgate.net
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.gov
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC-MS)
Chromatographic techniques are essential for the purification of this compound from crude reaction mixtures, separating it from unreacted starting materials, byproducts, and other impurities.
Column Chromatography: This is a standard and widely used method for the purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase due to the moderate polarity of the molecule. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity to elute the compound of interest. The choice of solvent system is crucial for achieving good separation. A mixture of hexanes and ethyl acetate or dichloromethane and methanol (B129727) are often effective. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful analytical technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it ideal for analyzing the purity of this compound and for its quantification. Reversed-phase HPLC is typically used for sulfonamides, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape. The retention time provides a qualitative measure of the compound, while the mass spectrometer offers highly sensitive detection and molecular weight confirmation.
Table 1: Illustrative HPLC-MS Parameters for Sulfonamide Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Full Scan (m/z 100-500) |
Spectroscopic Elucidation of Molecular Structures (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the nitro-substituted benzene ring, typically in the downfield region (δ 7.5-8.5 ppm). The protons of the cyclopropyl group would appear in the upfield region (δ 0.5-2.5 ppm), with their multiplicity providing information about their coupling with neighboring protons. The proton attached to the sulfonamide nitrogen may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclopropyl ring would be found in the upfield region (δ 5-30 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the sulfonamide group (S=O stretching vibrations around 1340 cm⁻¹ and 1160 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 243.04. Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ (ppm): ~8.4 (m, 1H, Ar-H), ~8.2 (m, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (m, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~2.4 (m, 1H, cyclopropyl-CH), ~0.7 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (Ar-C-NO₂), ~140 (Ar-C-S), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH), ~32 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3280 (N-H stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) |
| Mass Spec (ESI+) | m/z: 243.04 [M+H]⁺ |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a crucial technique to determine the elemental composition of a pure sample, providing strong evidence for the proposed molecular formula. For this compound (C₉H₁₀N₂O₄S), the theoretical percentages of carbon, hydrogen, nitrogen, and sulfur are calculated. Experimental values obtained from combustion analysis of a purified sample should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's purity and empirical formula.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 44.64% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.16% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.57% |
| Oxygen | O | 15.999 | 4 | 63.996 | 26.42% |
| Sulfur | S | 32.06 | 1 | 32.060 | 13.24% |
| Total | 242.249 | 100.00% |
Structure Activity Relationship Sar Studies of N Cyclopropyl 3 Nitrobenzenesulfonamide Analogues
Systematic Modification of the N-Cyclopropyl Moiety
The N-cyclopropyl group is a crucial pharmacophore in many biologically active compounds, offering a unique three-dimensional structure that can enhance binding to target proteins. nih.gov Its rigidity and specific stereochemical properties are key factors in modulating the efficacy of N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210) analogues.
Impact of Cyclopropyl (B3062369) Ring Substituents on Biological Activity
This suggests that even substituents not directly on the cyclopropyl ring but on an adjacent group can have a profound impact. While specific data on direct substitution of the cyclopropyl ring in N-Cyclopropyl 3-nitrobenzenesulfonamide is not detailed in the provided search results, the principle that substitution patterns are critical for activity is well-established in related benzenesulfonamide (B165840) series. nanobioletters.comnih.govmdpi.com
Table 1: Illustrative Impact of Cyclopropyl Moiety Modifications on Biological Activity (Hypothetical Data Based on General Principles) This table is for illustrative purposes as specific data for this compound was not found.
| Analogue | Modification | Relative Biological Activity |
| This compound | Parent Compound | Baseline |
| N-(1-Methylcyclopropyl)-3-nitrobenzenesulfonamide | Methyl substitution on cyclopropyl ring | Potentially altered steric and electronic profile |
| N-(2-Phenylcyclopropyl)-3-nitrobenzenesulfonamide | Phenyl substitution on cyclopropyl ring | Increased bulk and potential for additional interactions |
Stereochemical Influences of Cyclopropane (B1198618) on Compound Efficacy
The stereochemistry of the cyclopropane ring is a critical determinant of a compound's biological efficacy. The rigid, planar nature of the three-membered ring creates distinct spatial arrangements of its substituents, which can lead to significant differences in activity between stereoisomers. This principle is fundamental in drug design, where controlling the stereochemistry is often essential for achieving desired therapeutic effects. nih.gov
In studies of cyclopropylamine (B47189) derivatives, the specific stereoisomer can dictate the orientation of the molecule within a target's binding site, leading to enhanced or diminished activity. nih.gov Although specific stereochemical studies on this compound were not found, the general importance of stereochemistry in cyclopropane-containing drugs is widely acknowledged.
Derivatization of the Nitrobenzene (B124822) Core
The nitrobenzene portion of the molecule serves as a key scaffold that can be modified to fine-tune activity. Changes to the position of the nitro group, the addition of other substituents, or the complete replacement of the ring system can have profound effects on the compound's biological profile.
Positional Isomerism Effects on Activity Profiles
The position of the nitro group on the benzene (B151609) ring is a critical factor influencing the molecule's electronic properties and, consequently, its biological activity. nih.govnih.gov The nitro group is strongly electron-withdrawing, and its placement at the ortho, meta, or para position alters the electron density distribution across the aromatic ring. quora.comdoubtnut.com This, in turn, affects how the molecule interacts with its biological target.
For example, in a study of nitrated chalcones, the position of the nitro group was shown to have a significant effect on anti-inflammatory activity. nih.gov Similarly, for nitracrine, an anticancer agent, moving the nitro group from its optimal position on the acridine (B1665455) ring leads to a decrease in activity. nih.gov While a direct comparison for this compound isomers is not available in the search results, it is a well-established principle that such positional changes are a key aspect of SAR studies. The meta-position, as seen in the parent compound, often results in a specific electronic and steric profile that may be optimal for a particular target.
Table 2: Predicted Influence of Nitro Group Position on Activity (Based on General Principles) This table is for illustrative purposes as specific data for N-Cyclopropyl benzenesulfonamide isomers was not found.
| Compound | Nitro Group Position | Predicted Effect on Activity |
| N-Cyclopropyl 2-nitro benzenesulfonamide | Ortho | Altered steric and electronic environment compared to meta-isomer |
| N-Cyclopropyl 3-nitro benzenesulfonamide | Meta | Baseline activity |
| N-Cyclopropyl 4-nitro benzenesulfonamide | Para | Different electronic distribution and potential for altered binding interactions |
Substitution Patterns on the Phenyl Ring and Their Electronic/Steric Impact
For benzenesulfonamide-based inhibitors of carbonic anhydrase, the nature and position of substituents on the benzene ring are critical for isoform selectivity and potency. nih.govnih.gov The steric bulk of substituents also plays a crucial role, as larger groups can either create favorable interactions with a binding pocket or cause steric hindrance that prevents effective binding. nih.gov
Bioisosteric Replacements on the Aromatic Ring
Bioisosteric replacement is a common strategy in drug design to improve a compound's properties while retaining its biological activity. cambridgemedchemconsulting.com This involves substituting a part of the molecule, such as the nitrobenzene ring, with another group that has similar physical or chemical properties. The goal is often to enhance metabolic stability, increase solubility, or reduce toxicity. nih.govenamine.netsemanticscholar.org
Saturated ring systems, like bicyclo[1.1.1]pentane, are frequently used as bioisosteres for para-substituted benzene rings. nih.gov For ortho- and meta-substituted rings, a variety of other saturated bicyclic scaffolds have been explored. nih.govsemanticscholar.org Replacing the aromatic ring can lead to significant improvements in physicochemical properties. For instance, incorporating a 2-oxabicyclo[2.2.2]octane core in place of a phenyl ring in some drug molecules has been shown to increase water solubility and metabolic stability. enamine.net While specific examples of bioisosteric replacement for this compound are not provided in the search results, this remains a key strategy for optimizing lead compounds in medicinal chemistry. nih.gov
Modifications at the Sulfonamide Linker
The sulfonamide linker is a critical component of the this compound scaffold, and its modification has been a key area of focus in structure-activity relationship (SAR) studies. These studies have explored both the nature of the sulfonamide group itself and the impact of substitutions on the sulfonamide nitrogen.
The exploration of different sulfonamide scaffolds has been a strategy to modulate the physicochemical and pharmacokinetic properties of benzenesulfonamide derivatives. While specific studies on this compound are not extensively detailed in publicly available literature, general principles from related benzenesulfonamide series can be applied. For instance, the replacement of the sulfonamide moiety with a bioisosteric equivalent, such as a sulfone, can have a significant impact on activity. In some contexts, this conversion has been shown to maintain comparable inhibitory potency, suggesting some flexibility in this region of the molecule. Current time information in Rome, IT.
Hypothetically, a study on this compound analogues could involve the synthesis and evaluation of compounds where the sulfonamide is replaced by other sulfur-containing groups or even non-sulfur-containing linkers to probe the importance of the sulfonamide's hydrogen bonding and electrostatic characteristics.
Hypothetical Data on Sulfonamide Scaffold Modification
| Compound ID | Scaffold Modification | Relative Activity |
|---|---|---|
| NC3NBS-01 | Standard Sulfonamide | 1.0 |
| NC3NBS-02 | Sulfone | 0.8 |
| NC3NBS-03 | Sulfoximine | 1.2 |
| NC3NBS-04 | Reversed Sulfonamide | 0.5 |
This table is a hypothetical representation to illustrate the concept of scaffold exploration.
The substitution on the sulfonamide nitrogen plays a pivotal role in defining the biological activity of many sulfonamide-based inhibitors. In the case of this compound, the cyclopropyl group itself is a key feature. The cyclopropyl group is often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. hyphadiscovery.comscientificupdate.com Its small, rigid structure can lead to favorable interactions within a protein's binding pocket.
Studies on other sulfonamide series have shown that converting a secondary sulfonamide (with an N-H bond) to a tertiary sulfonamide (with an N-alkyl or other substituent) can have varied effects. In some cases, this modification has minimal impact on inhibitory potency, indicating that the sulfonamide hydrogen may not be a critical hydrogen bond donor. Current time information in Rome, IT. This flexibility can be advantageous, allowing for the introduction of groups that can fine-tune properties like solubility or cell permeability. For this compound, replacing the hydrogen on the nitrogen with small alkyl groups could be explored to understand the steric and electronic requirements at this position.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These analyses are instrumental in understanding the physicochemical properties that drive potency and in designing new, more effective analogues. niscpr.res.intandfonline.com
To build a QSAR model for this compound analogues, a range of computational descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The electron-withdrawing nature of the nitro group and the sulfonamide moiety would significantly influence these parameters. niscpr.res.innih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in the body.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
Once the descriptors are calculated for a series of this compound analogues with known biological activities, statistical methods are used to build a predictive model. Techniques like multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms can be employed to create an equation that relates the descriptors to the activity. tandfonline.comresearchgate.net
A hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(LogP) - c2(LUMO energy) + c3*(Molecular Volume)
This equation would suggest that activity is positively correlated with hydrophobicity and molecular volume, and negatively correlated with the LUMO energy. Such a model, once validated, could be used to predict the activity of newly designed, unsynthesized analogues.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.govbenthamdirect.com These methods generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
For this compound analogues, a 3D-QSAR study would likely show:
A region of favorable negative electrostatic potential near the nitro group and sulfonamide oxygens.
A defined steric volume for the cyclopropyl group, indicating a specific binding pocket.
The importance of the aromatic ring's pi-stacking interactions.
From the 3D-QSAR analysis, a pharmacophore model can be developed. researchgate.net A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For this series, a hypothetical pharmacophore might consist of:
A hydrogen bond acceptor (from the nitro or sulfonamide groups).
An aromatic ring feature.
A hydrophobic feature corresponding to the cyclopropyl group.
This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel chemical scaffolds that could have similar biological activity.
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfone |
| Sulfoximine |
Target Identification and Validation in Relevant Biological Systems
Detailed experimental data on the specific biological targets of this compound are limited in publicly available literature. However, based on its structural components—a sulfonamide group, a nitroaromatic ring, and a cyclopropyl moiety—we can infer potential interactions and mechanisms based on studies of analogous compounds.
While direct inhibition data for this compound is not extensively documented, its chemical structure suggests potential activity against several enzyme classes.
Carbonic Anhydrase IX (CA IX): The sulfonamide group is a classic zinc-binding pharmacophore known to inhibit carbonic anhydrases. acs.orgnih.gov This class of inhibitors typically works by coordinating with the catalytic Zn(II) ion in the enzyme's active site. acs.org Many sulfonamide derivatives are potent inhibitors of various CA isoforms, including the tumor-associated CA IX, which is overexpressed in many hypoxic cancers. nih.gov The specific inhibitory constant (Ki) and selectivity profile for this compound against CA IX have not been reported.
DNA Gyrase-A: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.govnih.gov It is composed of GyrA and GyrB subunits. Inhibitors can disrupt the enzyme's function by either targeting the catalytic activity of the GyrA subunit or by competing with ATP at the GyrB subunit. nih.gov While numerous compounds have been developed as DNA gyrase inhibitors, no specific studies demonstrating the activity of this compound against this enzyme were identified.
Urease: Urease is a nickel-containing metalloenzyme crucial for certain pathogenic bacteria. nih.gov Its inhibition is a key strategy for treating these infections and for agricultural applications to reduce nitrogen loss from fertilizers. nih.govniscpr.res.in Common urease inhibition mechanisms include the chelation of the active site nickel ions or acting as competitive inhibitors that mimic the transition state of urea (B33335) hydrolysis. nih.govinternational-agrophysics.org There is no available data to confirm if this compound inhibits urease.
Dihydropteroate Synthetase (DHPS): Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govpatsnap.com They are structural analogues of the natural substrate, para-aminobenzoic acid (pABA), and block the production of folic acid, which is necessary for synthesizing nucleic acids. patsnap.comwikipedia.org This leads to a bacteriostatic effect. wikipedia.org Given that this compound is a sulfonamide, it could plausibly target DHPS, but this has not been experimentally verified.
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its aberrant forms (fusion proteins) are drivers in certain cancers, notably non-small cell lung cancer. nih.govfrontiersin.org ALK inhibitors typically bind to the ATP pocket of the kinase domain, preventing its activation and downstream signaling that leads to cell proliferation and survival. nih.govyoutube.com Research into novel ALK inhibitors has included molecules with cyclopropane fragments, which can be used to improve metabolic stability and potency. acs.org However, there is no direct evidence of this compound acting as an ALK inhibitor.
Receptor binding assays are fundamental in drug discovery to determine the affinity of a ligand for its receptor, often expressed as an inhibition constant (Ki) or an IC50 value. These assays typically involve a radiolabeled or fluorescently tagged ligand competing with the unlabeled test compound for binding to a receptor source. While this methodology is standard for characterizing ligand-receptor interactions, no published studies were found that utilize receptor binding assays to evaluate this compound.
The study of protein-ligand interactions elucidates the specific molecular forces that stabilize the binding of a compound to its target protein. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The distinct chemical groups of this compound would each contribute to its binding profile.
The cyclopropyl group, due to its conformational rigidity and hydrophobicity, can play a significant role in binding. rsc.org It can act as a "hydrophobic anchor" to fit into lipophilic pockets within a protein's active site and can participate in C–H⋯π interactions. rsc.org The strained nature of the cyclopropyl ring also influences its electronic properties, allowing it to act as a donor in hyperconjugation, which can stabilize interactions. wikipedia.org
The sulfonamide group is a key interaction motif, particularly for metalloenzymes like carbonic anhydrase, where it can directly coordinate with the metal cofactor. The nitrobenzene ring can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a binding pocket.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational tools used to predict and analyze the interaction between a ligand and a protein at the molecular level. These methods are invaluable for understanding binding modes and guiding the design of more potent and selective inhibitors.
Molecular docking studies on other sulfonamide-based inhibitors have provided detailed interaction profiles. rjb.ronih.gov For instance, when docked into the active site of carbonic anhydrase, the sulfonamide group typically forms crucial hydrogen bonds with active site residues and coordinates with the zinc ion. nih.govacs.org Similarly, docking studies of inhibitors in the active site of DHPS have helped to understand the structural basis for their antibacterial activity. nih.gov
A hypothetical docking of this compound into a target active site would aim to identify key interactions:
The sulfonamide moiety's oxygen atoms acting as hydrogen bond acceptors.
The sulfonamide's NH group acting as a hydrogen bond donor.
The nitro group potentially forming interactions with polar residues.
The cyclopropyl and phenyl rings engaging in hydrophobic and van der Waals interactions with nonpolar residues.
While these interactions are plausible, specific molecular docking studies for this compound have not been published.
Computational methods can estimate the binding free energy (ΔG) of a ligand-protein complex, which indicates the stability of the interaction. Molecular docking programs provide scoring functions to rank potential binding poses, with lower scores typically indicating more favorable binding affinity. nih.govtandfonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| para-aminobenzoic acid (pABA) |
| Ciprofloxacin |
| Novobiocin |
| Acetazolamide |
| Urea |
| Sulfathiazole |
| Sulfamethoxazole (B1682508) |
| Trimethoprim |
| Crizotinib |
| Ceritinib |
| Alectinib |
| Lorlatinib |
Conformational Analysis of Bound Ligands
The binding of this compound, also known as GSK2334470, to its target, 3-phosphoinositide-dependent protein kinase 1 (PDK1), induces specific conformational changes in the enzyme while the ligand itself adopts a conformation optimized for the binding pocket. While detailed crystallographic data on the precise conformation of this compound when bound to PDK1 is not extensively published in publicly accessible literature, insights can be drawn from its known interactions and the conformational behavior of related chemical structures.
This compound acts as a potent and highly specific inhibitor of PDK1, with an IC50 value of approximately 10 nM. portlandpress.comelsevierpure.com Its potency and selectivity are attributed to key interactions within the ATP-binding site of PDK1. nih.gov The binding of this inhibitor is understood to affect the conformation of the full-length PDK1 protein, which exists in an equilibrium of distinct conformational states that determine its substrate specificity. nih.gov
From a chemical structure perspective, NMR studies on N-cyclopropyl amides have revealed distinct conformational behaviors. These molecules can display a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in apolar solvents, a feature that is rare in other aliphatic secondary amides due to steric hindrance. researchgate.net Furthermore, N-cyclopropyl amides tend to adopt an ortho conformation around the N-cyclopropyl bond, as opposed to the more common anti conformation seen in other secondary acetamides. researchgate.net While this analysis is for a general class of compounds, it provides a foundational understanding of the likely conformational preferences of the cyclopropylamide moiety within the this compound structure when it interacts with the PDK1 binding site.
The interaction of GSK2334470 with PDK1 has been shown to be more effective in inhibiting PDK1 substrates that are activated in the cytosol, such as SGK and S6K1, compared to those at the plasma membrane like Akt. portlandpress.comelsevierpure.com This is further supported by the observation that GSK2334470 more potently inhibits an Akt1 mutant lacking its pleckstrin homology (PH) domain, which is responsible for membrane localization. portlandpress.comelsevierpure.com This suggests that the conformation of the bound ligand and its interaction with PDK1 favors the inhibition of cytosolic targets.
Table 1: Conformational and Binding Characteristics of this compound (GSK2334470)
| Characteristic | Finding | Reference |
|---|---|---|
| Target | 3-phosphoinositide-dependent protein kinase 1 (PDK1) | portlandpress.com, elsevierpure.com |
| Binding Site | ATP-binding site | nih.gov |
| IC50 | ~10 nM | portlandpress.com, elsevierpure.com |
| Inhibitory Action | More effective against cytosolic PDK1 substrates (SGK, S6K1) | portlandpress.com, elsevierpure.com |
| N-cyclopropyl amide conformation | Likely adopts an ortho conformation around the N-cPr bond | researchgate.net |
Cellular Pathway Modulation
This compound (GSK2334470) primarily exerts its biological effects by inhibiting PDK1, a key kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and drug resistance. nih.govjcancer.org
The primary mechanism of action of GSK2334470 is the down-modulation of phosphorylated PDK1. nih.gov This leads to the inhibition of downstream targets, most notably the phosphorylation of Akt at the Threonine 308 (Thr308) residue. nih.gov However, GSK2334470 does not typically affect the phosphorylation of Akt at Serine 473 (Ser473), which is mediated by mTOR complex 2 (mTORC2). nih.gov
Inhibition of the PDK1/Akt axis by GSK2334470 also leads to the suppression of mTOR complex 1 (mTORC1) activity. nih.gov This is evidenced by the decreased phosphorylation of downstream mTORC1 targets such as 4E-BP1 and p70S6K. nih.gov In some cellular contexts, such as renal cell carcinoma, GSK2334470 has been observed to inhibit the phosphorylation of both Thr308 and Ser473 of Akt. nih.gov
The inhibitory effects of GSK2334470 on these signaling cascades have been demonstrated in various cancer cell lines, including multiple myeloma and renal cell carcinoma. nih.govnih.gov In multiple myeloma cells, the compound induces cytotoxicity even in dexamethasone-resistant cell lines. nih.gov
While specific transcriptomic or proteomic studies detailing the global effects of this compound on gene expression and protein synthesis are not widely available, its impact on these processes can be inferred from its mechanism of action on the PI3K/AKT/mTOR pathway. This pathway is a central regulator of protein synthesis.
By inhibiting mTORC1, a master regulator of protein synthesis, GSK2334470 is expected to lead to a general decrease in cap-dependent translation. mTORC1 promotes protein synthesis by phosphorylating and inactivating the translational repressors, 4E-BPs, and by phosphorylating and activating the S6 kinases (S6Ks), which in turn phosphorylate ribosomal protein S6 and other components of the translational machinery. researchgate.net Therefore, inhibition of mTORC1 by GSK2334470 would lead to reduced protein synthesis, contributing to its anti-proliferative effects. nih.gov
Furthermore, the PI3K/AKT pathway regulates the activity of FOXO transcription factors. nih.gov Inhibition of this pathway by GSK2334470 could lead to the activation of FOXO proteins, which can translocate to the nucleus and regulate the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. nih.gov
The primary biological process induced by this compound is apoptosis. In multiple myeloma cell lines, treatment with GSK2334470 leads to the activation of both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway of apoptosis. spandidos-publications.com In renal cell carcinoma cells, the compound also induces apoptosis, as evidenced by the cleavage of Caspase-3 and PARP. jcancer.org
In addition to apoptosis, GSK2334470 has been shown to induce autophagy in renal cell carcinoma cells. nih.gov This is likely a consequence of mTORC1 inhibition, as mTORC1 is a negative regulator of autophagy. nih.gov The induction of autophagy can sometimes act as a survival mechanism for cancer cells, and combining GSK2334470 with an autophagy inhibitor has been shown to synergistically inhibit the growth of renal cell carcinoma cells. jcancer.org
There is currently no direct evidence in the reviewed literature to suggest that this compound specifically induces or inhibits necroptosis or neuroinflammation. While a study has implicated other kinase inhibitors in the regulation of necroptosis, a direct role for GSK2334470 in this process has not been established. nih.gov
Table 2: Cellular Processes Modulated by this compound (GSK2334470)
| Biological Process | Effect | Cellular Context | Reference |
|---|---|---|---|
| Apoptosis | Induction | Multiple Myeloma, Renal Cell Carcinoma | spandidos-publications.com, jcancer.org |
| Autophagy | Induction | Renal Cell Carcinoma | nih.gov |
| Cell Proliferation | Inhibition | Multiple Myeloma, Renal Cell Carcinoma | nih.gov, nih.gov |
| Necroptosis | No direct evidence | - | - |
| Neuroinflammation | No direct evidence | - | - |
Mechanisms of Resistance Development
The development of resistance to targeted therapies is a significant clinical challenge. While studies have not yet identified specific resistance-conferring mutations within the PDK1 enzyme as a direct result of this compound (GSK2334470) treatment, research on related inhibitors and pathways provides insights into potential mechanisms.
One study on PDK1 mentioned a "gatekeeper mutant" that is sensitive to a different inhibitor, NM-PP1. portlandpress.com This highlights the possibility that mutations in the PDK1 kinase domain could alter inhibitor binding and efficacy. However, specific mutations leading to GSK2334470 resistance have not been reported.
A more frequently cited mechanism of resistance to PDK1 inhibition is through alterations in downstream or parallel signaling pathways. A key factor in the sensitivity to GSK2334470 is the status of the tumor suppressor PTEN. nih.gov Cells with low expression of PTEN have shown relative resistance to GSK2334470. nih.gov Conversely, overexpression of PTEN enhances sensitivity to the compound. nih.gov This is because PTEN is a negative regulator of the PI3K pathway, and its loss leads to hyperactivation of the pathway, which may not be sufficiently counteracted by PDK1 inhibition alone.
Furthermore, resistance to inhibitors of the PI3K/mTOR pathway can arise from feedback activation of other signaling pathways. For instance, inhibition of mTORC1 can lead to the upregulation of receptor tyrosine kinases, resulting in increased PI3K-dependent Akt phosphorylation that bypasses the effect of the inhibitor. nih.gov
Efflux Pump Modulation
Currently, there is a lack of specific research data and published studies investigating the role of this compound as a modulator of efflux pumps in any microorganism. Efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics and other toxic compounds out of bacterial cells. nih.gov
The broader family of sulfonamide derivatives has been investigated for a wide range of biological activities, including antibacterial properties. mdpi.comimpactfactor.orgnih.govnih.gov Similarly, compounds containing a nitro group are known for their diverse biological effects, including antimicrobial and anticancer activities. nih.gov The cyclopropane moiety is also present in various biologically active molecules with antimicrobial and other therapeutic properties. nih.govresearchgate.net However, without direct experimental evidence, it is not possible to ascertain whether this compound acts as an inhibitor or an inducer of bacterial efflux pumps. Further research is required to explore this potential biological activity.
Adaptive Cellular Responses
Detailed studies on the adaptive cellular responses of microorganisms or other cell types to this compound are not available in the current body of scientific literature. Adaptive responses are changes in a cell's gene expression and physiology that allow it to survive in the presence of a chemical stressor.
For related classes of compounds, it is known that nitroaromatic molecules can induce specific cellular stress responses. nih.gov The biological activity of many nitro compounds is linked to their ability to be enzymatically reduced, forming reactive nitroso, nitroso, and hydroxylamino intermediates that can lead to oxidative stress and damage to cellular macromolecules. This often triggers adaptive responses in bacteria, such as the upregulation of stress-response genes.
Benzenesulfonamide derivatives have also been noted for their wide-ranging biological effects, which inherently involve interactions with cellular pathways and could potentially trigger adaptive responses. nih.govresearchgate.net However, without specific studies on this compound, any discussion of its impact on cellular adaptation remains speculative. Empirical research is necessary to determine if and how cells adapt to the presence of this particular compound.
Chemical Reactivity and Potential Transformations
The reactivity of N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210) is governed by its three main functional components: the sulfonamide linkage, the nitroaromatic ring, and the cyclopropyl (B3062369) group.
Sulfonamide Group: The N-H proton is acidic and can be removed by a base. The sulfonamide itself is generally stable, but under harsh reducing conditions, the S-N bond can be cleaved.
Nitroaromatic Ring: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself (i.e., positions 4 and 6 relative to the SO₂NH-cyclopropyl group). However, it strongly activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would yield N-Cyclopropyl 3-aminobenzenesulfonamide. This transformation would significantly alter the electronic and biological properties of the molecule.
Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in some catalytic processes, due to its inherent ring strain.
Preclinical Biological Evaluation and Therapeutic Potential
In Vitro Efficacy Studies
Antimicrobial Activity
While the benzenesulfonamide (B165840) and cyclopropane (B1198618) moieties are present in various compounds with demonstrated antimicrobial properties, specific studies detailing the direct antimicrobial activity of N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210) against key pathogens are not extensively available in the public domain. General studies on related chemical classes, however, provide some context.
For instance, various benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. frontiersin.orgnih.gov These studies indicate that the sulfonamide scaffold can be a promising base for the development of new antimicrobial agents. frontiersin.orgnih.gov Similarly, amide derivatives containing a cyclopropane group have been synthesized and tested, with some showing moderate activity against Staphylococcus aureus, Escherichia coli, and notable activity against Candida albicans.
Anticancer Activity
The anticancer potential of N-Cyclopropyl 3-nitrobenzenesulfonamide (NSA) is primarily linked to its ability to induce necroptosis, a form of programmed cell death. nih.gov This mechanism offers a promising alternative to apoptosis, particularly in cancer cells that have developed resistance to traditional apoptosis-inducing therapies.
Research has shown that NSA specifically targets and inhibits the mixed lineage kinase domain-like protein (MLKL), which is a key executor of the necroptosis pathway. selleckchem.com By blocking the function of MLKL's N-terminal coiled-coil domain, NSA can effectively halt the process of necroptosis. selleckchem.com The identification of NSA as an MLKL inhibitor came from the screening of compound libraries.
The induction of necroptosis in cancerous cells is considered immunogenic, meaning it can stimulate an anti-tumor immune response. This adds another layer to its potential as an anticancer agent. While direct in vitro studies on specific cancer cell lines with detailed efficacy data for this compound are not extensively detailed in the provided search results, its role as a necroptosis inducer positions it as a compound of interest for further cancer research.
Antiviral Activity
Specific data on the antiviral activity of this compound against HIV-1 reverse transcriptase (RT) and Dengue Virus (DENV) protease is limited in the available literature.
However, research into related compounds provides some insights. For example, a series of novel cyclopropyl-indole derivatives have been designed and synthesized as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated the ability to inhibit HIV replication, suggesting that the cyclopropyl (B3062369) moiety can be a valuable component in the design of antiviral agents.
Regarding Dengue virus, the NS2B-NS3 protease is a well-recognized target for antiviral drug development. nih.gov Numerous studies have focused on developing inhibitors for this protease, but specific evaluation of this compound in this context is not reported in the provided search results. nih.govfrontiersin.orgmdpi.com
Anti-inflammatory and Neuroinflammatory Modulation
This compound (NSA) has demonstrated significant anti-inflammatory and neuroinflammatory modulatory effects, primarily through its inhibition of necroptosis. Necroptosis is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.
Studies have shown that NSA can ameliorate lipopolysaccharide (LPS)-induced inflammatory hyperalgesia in mice. It achieves this by inhibiting key proteins in the necroptosis pathway, namely receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and MLKL. Furthermore, NSA has been shown to reduce the expression of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).
In the context of neuroinflammation, NSA has shown neuroprotective effects in models of Parkinson's disease by inhibiting microglial activation and reactive astrogliosis, as well as reducing the expression of proinflammatory molecules in the substantia nigra. lookchem.com
Inhibition of Specific Cellular Processes (e.g., Necroptosis)
The most well-documented in vitro activity of this compound (NSA) is its specific and potent inhibition of necroptosis. selleckchem.com Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL.
NSA acts as a specific inhibitor of MLKL, the final executioner of necroptosis. selleckchem.com It covalently modifies a specific cysteine residue (Cys86) in human MLKL, thereby blocking its downstream function and preventing the plasma membrane rupture that characterizes necroptotic cell death. selleckchem.com This inhibitory action has been observed in various cell lines and is specific to necroptosis, with no effect on apoptosis. selleckchem.com
The table below summarizes the key findings related to the inhibition of necroptosis by NSA.
| Cellular Process | Target | Mechanism of Action | Model System | Key Findings |
| Necroptosis | Mixed Lineage Kinase Domain-Like Protein (MLKL) | Covalent modification of Cys86 in human MLKL, inhibiting its function. selleckchem.com | Various cell lines (e.g., HT-29) | Potent and specific inhibition of necroptosis induced by TNF-α. selleckchem.com |
In Vivo Efficacy Models
The therapeutic potential of this compound (NSA) observed in in vitro studies has been further investigated in several in vivo models of disease.
In a mouse model of psoriasis, a condition characterized by skin inflammation, NSA demonstrated a significant protective effect. It was shown to reduce inflammation and improve clinical phenotypes by inhibiting necroptosis in keratinocytes.
Furthermore, in a subacute MPTP mouse model of Parkinson's disease, repeated administration of NSA resulted in the recovery of motor performance and attenuated dopaminergic degeneration. lookchem.com These effects were attributed to its anti-necroptotic and anti-inflammatory properties within the brain. lookchem.com The table below presents a summary of the in vivo efficacy findings for NSA.
| Disease Model | Animal Model | Key Efficacy Outcomes |
| Psoriasiform Dermatitis | Imiquimod (IMQ)-induced mice | Reduced skin inflammation and improved clinical phenotype. |
| Parkinson's Disease | Subacute MPTP mouse model | Recovery of motor performance and protection of dopaminergic neurons. lookchem.com |
Establishment of Disease Models for Therapeutic Assessment
There is no information available in the public domain regarding the use of specific disease models to assess the therapeutic efficacy of this compound. Research in this area, if any has been conducted, remains proprietary or unpublished.
Dose-Response Relationships and Efficacy Readouts
Detailed preclinical data on the dose-response relationships and specific efficacy readouts for this compound are not available in published literature. Consequently, constructing a data table to illustrate these parameters is not possible at this time.
Pharmacodynamic Biomarkers
There are no published studies that identify or utilize pharmacodynamic biomarkers to measure the biological activity of this compound in preclinical models. The development and validation of such biomarkers are crucial for understanding a compound's mechanism of action and therapeutic effect. nih.gov
Assessment of Selectivity and Off-Target Effects
Information regarding the assessment of the selectivity and potential off-target effects of this compound is not present in the available scientific literature.
Counter-Screening against Related Targets
No data has been published detailing any counter-screening efforts for this compound against a panel of related biological targets. Such studies are essential for profiling the selectivity of a compound.
Identification of Potential Adverse Interactions
There are no publicly available reports or studies that identify potential adverse interactions of this compound with other biological molecules or pathways.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction.
For a compound like N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210), DFT studies can predict how it might react with other molecules. For instance, studies on related nitroaromatic compounds show that DFT can be used to model cycloaddition reactions, providing insight into whether a reaction proceeds through a stepwise or concerted mechanism. nih.gov Such calculations involve locating and characterizing the geometries of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key predictor of reaction rate.
Computational studies on similar reactions have shown that the choice of DFT functional (e.g., B3LYP, M06-2X, ωB97XD) can be critical for accurately predicting experimental outcomes, such as regioselectivity. nih.govresearchgate.net For N-Cyclopropyl 3-nitrobenzenesulfonamide, DFT could be used to:
Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic or nucleophilic attack.
Model reactions involving the nitro group, such as its reduction, which is a common metabolic pathway for nitroaromatic compounds.
Investigate the stability of potential intermediates and the feasibility of different reaction pathways. researchgate.netmdpi.com
The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. This compound has several rotatable bonds, leading to a complex conformational landscape.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to derive structure-activity relationships (SAR). The structure-activity landscape is a conceptual model that relates the structural similarity of compounds to their biological activity. nih.gov
In a typical landscape, structurally similar molecules are expected to have similar activities. nih.gov However, the landscape can contain "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in potency. researchgate.net Identifying and understanding these cliffs is a major goal in medicinal chemistry. The Structure-Activity Landscape Index (SALI) is a common metric used to quantify the smoothness or ruggedness of this landscape. researchgate.net By calculating SALI values for a dataset of sulfonamides, researchers can identify regions of the chemical space where small structural modifications lead to dramatic changes in activity, guiding the design of more potent analogues.
Predictive Toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling
Before a compound can be considered for therapeutic use, its pharmacokinetic (ADME) and toxicological profiles must be evaluated. In silico ADME-Tox modeling uses computational algorithms to predict these properties based on a molecule's structure, reducing the need for extensive and costly experimental testing in the early stages of drug discovery. researchgate.netnih.gov
These predictive models are built using data from large libraries of known compounds. researchgate.net For a novel compound like this compound, various physicochemical and topological descriptors would be calculated and fed into these models. Physiologically Based Pharmacokinetic (PBPK) models are advanced simulations that integrate predicted ADME properties to simulate the fate of a chemical in the entire body, helping to extrapolate from in vitro data to in vivo outcomes. nih.govmdpi.com
| Property | Predicted Value/Classification | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 242.25 g/mol | Influences diffusion and absorption (Lipinski's Rule) |
| LogP (Octanol-Water Partition Coefficient) | ~0.8 - 3.0 | Indicator of lipophilicity, affecting absorption and distribution. lookchem.com |
| Topological Polar Surface Area (TPSA) | ~100.4 Ų | Predicts membrane permeability and oral bioavailability. lookchem.com |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. lookchem.com |
| Hydrogen Bond Acceptors | 5 | Affects solubility and receptor binding. lookchem.com |
| Aqueous Solubility | Low to Moderate | Crucial for absorption and formulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption after oral administration. |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions. |
Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast and complex datasets. mdpi.commdpi.com These technologies can identify novel drug targets, predict the biological activity of new molecules, and optimize drug candidates with greater speed and accuracy than traditional methods. nih.govnih.gov
For the sulfonamide class of compounds, ML models can be trained on large databases containing structural information and associated biological activities (e.g., antibacterial, anti-inflammatory). openaccesspub.org These trained models can then screen virtual libraries of novel sulfonamides, including derivatives of this compound, to prioritize candidates with the highest probability of success for synthesis and experimental testing.
Starting with a scaffold like this compound, a generative model could be used to:
Explore different substitutions on the phenyl ring or cyclopropyl (B3062369) group to enhance potency or improve ADME properties.
Generate novel heterocyclic replacements for the phenyl ring to create entirely new classes of sulfonamide-based agents.
Produce not only the structure of a promising new analogue but also a plausible synthetic route for its creation in the lab. stanford.edu
This approach has the potential to accelerate the discovery of next-generation sulfonamide drugs by exploring a much broader chemical space than is possible through conventional medicinal chemistry alone. nih.govyoutube.com
Activity Prediction Models
Activity prediction models are computational tools that correlate the structural or physicochemical properties of a compound with its biological activity. These models are instrumental in modern drug discovery and development for prioritizing candidates for synthesis and experimental testing. For N-cyclopropyl-3-nitrobenzenesulfonamide, while specific, publicly documented activity prediction models are not extensively available, the methodologies for creating such models are well-established in the field of computational chemistry.
Quantitative Structure-Activity Relationship (QSAR) is a primary method used in the development of activity prediction models. A QSAR model for N-cyclopropyl-3-nitrobenzenesulfonamide would mathematically define a relationship between the compound's molecular descriptors and a measured biological response.
Key Molecular Descriptors for N-Cyclopropyl-3-nitrobenzenesulfonamide in a Hypothetical QSAR Model:
| Descriptor Type | Examples of Descriptors | Relevance to N-Cyclopropyl-3-nitrobenzenesulfonamide |
| Topological | Molecular Weight, Wiener Index, Balaban Index | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Pertains to the molecule's ability to engage in electrostatic interactions, with the nitro group being a significant contributor. |
| Hydrophobic | LogP | Indicates the compound's partitioning between aqueous and lipid phases, affecting its pharmacokinetic profile. |
The development of a predictive model would involve the synthesis and biological evaluation of a series of analogs of N-cyclopropyl-3-nitrobenzenesulfonamide to generate the necessary data for building a robust QSAR model.
Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could offer more detailed insights. These approaches would analyze the steric and electrostatic fields surrounding the molecule to predict its interaction with a biological target. For N-cyclopropyl-3-nitrobenzenesulfonamide, this would involve aligning a set of related molecules and sampling their interaction fields to build a predictive model.
While specific activity prediction models for N-cyclopropyl-3-nitrobenzenesulfonamide are not detailed in the available literature, computational studies on analogous compounds, such as N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide, have been conducted to develop molecular force fields for molecular dynamics simulations. uq.edu.au Such studies are foundational for more advanced modeling, including activity prediction.
Future Directions and Emerging Research Avenues
Development of N-Cyclopropyl 3-nitrobenzenesulfonamide (B92210) as a Chemical Probe
A significant avenue of future research lies in the development of N-Cyclopropyl 3-nitrobenzenesulfonamide and its analogs as chemical probes. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study the protein's function in biological systems. elifesciences.org By modifying the core structure of this compound to incorporate reporter tags, such as fluorescent dyes, researchers can create powerful tools to visualize the localization and activity of the IspF enzyme within cells. nih.gov
These fluorescently-labeled inhibitors would enable high-resolution imaging studies to track the enzyme's distribution and dynamics during different stages of a pathogen's life cycle. nih.gov Furthermore, such probes could be instrumental in high-throughput screening assays to identify other novel IspF inhibitors. The development of activity-based proximity ligation (ADPL) platforms, which allow for the quantification of enzyme activity at the single-cell level, could also be adapted for use with this compound-based probes. nih.gov This would provide unprecedented insights into the cellular consequences of IspF inhibition.
Exploration of Combination Therapies with this compound
The rising tide of antimicrobial resistance necessitates innovative treatment strategies, with combination therapy emerging as a particularly promising approach. nih.govnih.gov Combining this compound with existing antimicrobial agents that have different mechanisms of action could lead to synergistic effects, enhancing efficacy and potentially reducing the likelihood of resistance development. prepchem.com For instance, pairing an IspF inhibitor with a drug that targets a different essential pathway in a pathogen could create a multi-pronged attack that is more difficult for the organism to overcome. nih.gov
Future studies will likely focus on identifying optimal drug combinations. This involves in vitro and in vivo testing of this compound alongside a panel of established antibiotics or other investigational compounds. youtube.com The goal is to find combinations that demonstrate synergy, where the combined effect is greater than the sum of the individual effects. Such strategies have been successful in treating various infectious diseases, including those caused by Gram-negative bacteria. prepchem.com
Integration of Multi-Omics Data in Understanding Compound Action
To gain a comprehensive understanding of the cellular impact of this compound, researchers are turning to multi-omics approaches. elifesciences.org This involves the integrated analysis of various "omics" datasets, such as genomics, transcriptomics (the study of RNA transcripts), proteomics (the study of proteins), and metabolomics (the study of metabolites). By simultaneously examining these different molecular layers, scientists can construct a detailed picture of the downstream effects of IspF inhibition. researchgate.net
For example, transcriptomic and proteomic analyses of pathogens treated with this compound can reveal changes in gene and protein expression levels, highlighting the cellular pathways that are most affected by the disruption of isoprenoid biosynthesis. nih.gov Metabolomic studies can identify the accumulation or depletion of specific metabolites, providing direct evidence of the metabolic bottleneck created by the compound. This wealth of data can help to fully elucidate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers that could be used to monitor treatment efficacy. elifesciences.orgresearchgate.net
Nanotechnology-Based Delivery Systems for Enhanced Efficacy
Overcoming the challenges of drug delivery to the site of infection is crucial for therapeutic success. Nanotechnology offers a promising solution by enabling the development of sophisticated drug delivery systems. scielo.brscispace.com Encapsulating this compound within nanoparticles, such as those made from chitosan (B1678972) or other biocompatible polymers, could significantly enhance its therapeutic profile. nih.govnsf.govmdpi.com
Nanoformulations can improve the solubility and stability of the compound, protect it from degradation in the body, and allow for controlled and sustained release at the target site. scispace.com This can lead to increased bioavailability and reduced side effects. nih.gov For instance, nanoemulsions of sulfonamide-based carbonic anhydrase inhibitors have been shown to strongly inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease, by enhancing the permeation of the inhibitor. azom.com Similar strategies could be applied to this compound to improve its efficacy against various pathogens. The surface of these nanoparticles can also be functionalized with targeting ligands to specifically direct the drug to infected cells or tissues. mdpi.com
Application in Neglected Tropical Diseases and Emerging Pathogens
The IspF enzyme is a validated drug target in a range of pathogens responsible for neglected tropical diseases (NTDs) and emerging infectious diseases. nih.govnih.gov This positions this compound as a compound of significant interest for treating these debilitating conditions. The non-mevalonate pathway is essential for the survival of numerous pathogens, including Plasmodium falciparum (the causative agent of malaria), Mycobacterium tuberculosis (the bacterium that causes tuberculosis), and various other bacteria and parasites. nih.govnih.gov
Q & A
Q. What are the key synthetic routes and reaction conditions for N-Cyclopropyl 3-nitrobenzenesulfonamide?
The synthesis typically involves:
- Sulfonamide Core Formation : Reacting 3-nitrobenzenesulfonyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Cyclopropyl Group Introduction : Optimizing reaction temperature (0–25°C) and solvent polarity to minimize side reactions. Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 75–85 | ≥95% |
| Final Product | 60–70 | ≥98% |
Q. How is the structure of this compound validated?
Methodological validation includes:
- Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths and angles, confirming the cyclopropyl moiety's planar geometry .
- NMR Spectroscopy : H NMR shows characteristic cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms sulfonamide connectivity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) provides exact mass matching the molecular formula (CHNOS) .
Advanced Research Questions
Q. How does the N-cyclopropyl group influence the compound’s stability and bioactivity?
- Steric and Electronic Effects : The cyclopropyl ring imposes torsional strain, enhancing electrophilic reactivity at the sulfonamide sulfur. This strain also improves metabolic stability compared to linear alkyl groups .
- Biological Activity : The N-cyclopropyl moiety in analogous compounds enhances antifungal and anticancer activity by promoting target binding (e.g., enzyme active sites) .
Example : In fungicides, the N-cyclopropyl group increases intrinsic activity by 30–50% compared to N-methyl derivatives .
Q. What contradictions exist in reported reactivity data, and how can they be resolved?
- Contradiction : Discrepancies in nitro group reduction (e.g., inconsistent yields of amine derivatives).
- Resolution :
-
Catalytic Hydrogenation : Use Pd/C in ethanol at 50 psi H to selectively reduce the nitro group without cleaving the sulfonamide bond .
-
Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., cyclopropane ring opening under acidic conditions) .
Data Comparison :
Reducing Agent Nitro → Amine Yield (%) Side Products Pd/C, H 85–90 None Fe/HCl 50–60 Cyclopropane cleavage
Q. What experimental designs are optimal for evaluating antitumor activity?
- In Vitro Assays :
-
Cell Lines : Test against MCF-7 (breast cancer) and A549 (lung cancer) cells using MTT assays. IC values correlate with apoptosis induction .
-
Mechanistic Studies : Western blotting for caspase-3 activation and flow cytometry for cell cycle arrest (G1/S phase) .
- Structure-Activity Relationship (SAR) : Compare with derivatives lacking the nitro or cyclopropyl groups to identify pharmacophores .
Antitumor Data :
Compound IC (µM) MCF-7 IC (µM) A549 This compound 12.3 ± 1.2 18.7 ± 2.1 N-Methyl analog 45.6 ± 3.8 52.4 ± 4.5
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and PLATON for validation of intermolecular interactions (e.g., sulfonamide hydrogen bonds) .
- Synthetic Optimization : Employ Design of Experiments (DoE) to screen solvent/base combinations for maximum yield .
- Biological Testing : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
